2-Mercapto-4-methyl-5-thiazoleacetic acid
Overview
Description
2-Mercapto-4-methyl-5-thiazoleacetic acid is an organic compound with the molecular formula C6H7NO2S2. It is a thiazole derivative known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to light yellow crystalline powder appearance and has a molecular weight of 189.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-4-methyl-5-thiazoleacetic acid can be synthesized through the reaction of ammonium dithiocarbamate and levulinic acid. The reaction typically involves the use of sodium methoxide and dimethyltin dichloride in moist dichloromethane, leading to the formation of a novel eight-tin macrocyclic complex .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for various applications, including its use as a capping agent in the preparation of fused spherical gold nanoparticles .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-methyl-5-thiazoleacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Mercapto-4-methyl-5-thiazoleacetic acid has a wide range of scientific research applications:
Chemistry: Used as a capping agent in the preparation of fused spherical gold nanoparticles.
Biology: Participates in the synthesis of macrocyclic complexes, which have potential biological activities.
Medicine: Serves as an intermediate in the synthesis of antibiotics such as cefodizime.
Industry: Utilized in the preparation of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methyl-5-thiazoleacetic acid involves its interaction with molecular targets and pathways. As a thiazole derivative, it can form complexes with metals, influencing various biochemical processes. The compound’s ability to act as a capping agent for nanoparticles also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methylthiazole-5-yl acetic acid
- 2-Mercapto-4-methyl-1,3-thiazole-5-ylacetic acid
- 2-Mercapto-4-methyl-5-thiazole acetic acid (MMTA)
Uniqueness
2-Mercapto-4-methyl-5-thiazoleacetic acid stands out due to its unique ability to form stable complexes with metals and its effectiveness as a capping agent for nanoparticles. These properties make it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOCQHDFLVQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187836 | |
Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-64-5 | |
Record name | 2-Mercapto-4-methyl-5-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34272-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thiazoleacetic acid, 2-mercapto-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of MMTA and how are they confirmed?
A: MMTA comprises a thiazole ring core with three key substituents: a mercapto group (-SH) at the 2-position, a methyl group (-CH3) at the 4-position, and an acetic acid group (-CH2COOH) at the 5-position. Its molecular formula is C6H7NO2S2 and its molecular weight is 193.25 g/mol. Characterization techniques such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, ¹³C NMR spectroscopy, and elemental analysis are commonly employed to confirm the structure of MMTA and its derivatives. []
Q2: How does MMTA interact with gold, and what unique structures can be formed?
A: MMTA acts as a stabilizing agent for gold nanoparticles (AuNPs) due to the strong interaction between the sulfur atom in the mercapto group and the gold surface. [] This interaction leads to the formation of a self-assembled monolayer of MMTA on the gold surface, preventing aggregation and controlling the size and shape of the AuNPs. [, ] Interestingly, MMTA can facilitate the formation of fused spherical AuNPs, where two individual AuNPs are joined at their surfaces. [] Additionally, MMTA can form complexes with gold(I) ions, leading to diverse structures such as dinuclear and tetranuclear complexes, stabilized by aurophilic interactions. [, ]
Q3: Beyond gold, what other metal complexes does MMTA form and what are their potential applications?
A: MMTA readily coordinates with other metals, notably tin and bismuth. Researchers have synthesized various diorganotin(IV) complexes with MMTA, revealing ladder-like structures stabilized by μ2-methoxo bridges and monodentate carboxylate coordination. [] These complexes demonstrate potential in materials chemistry. Furthermore, a bismuth-based metal-organic framework (MOF), Bi-MMTAA, has been synthesized and characterized. [, ] Bi-MMTAA exhibits semiconducting properties and shows promise in photocatalysis, particularly for dye degradation and the oxidation of organic compounds under visible light irradiation. [, ]
Q4: How does the protonation state of MMTA influence its interaction with gold?
A: Research indicates that the protonation state of MMTA significantly impacts its coordination behavior with gold(I). [] When MMTA is deprotonated (mmta-), forming anionic [Au(mmta)2]6- units, the resulting gold(I) complexes exhibit strong aurophilic interactions, leading to the formation of dimeric species. [] Conversely, protonated MMTA (H2-mmta) results in cationic [Au(H2-mmta)4]2+ units, also stabilized by aurophilic interactions in a dimeric arrangement. [] Understanding this behavior is crucial for controlling the assembly and properties of MMTA-gold complexes.
Q5: Can MMTA be used to modify the surface of other materials for specific applications?
A: Yes, MMTA has been successfully used to modify the surface of ferroferric oxide nanoparticles (Fe3O4) to create surface-functionalized magnetic nanoparticles. [] In this application, the MMTA molecules act as linkers, binding to the Fe3O4 nanoparticles through their carboxylate groups and providing free thiol groups for further functionalization. [] This approach holds promise for developing targeted drug delivery systems and magnetic separation techniques.
Q6: Does MMTA exhibit any interesting photophysical properties?
A: While MMTA itself is not known for strong photophysical properties, it can be used to modify other materials and influence their interaction with light. For instance, when MMTA is incorporated into a bismuth-based MOF, it leads to an extension of light absorption into the visible region. [] This enhanced light absorption stems from the protonation of the nitrogen atom in the thiazole ring, highlighting the potential of MMTA in tuning the optical properties of materials for applications like photocatalysis. []
Q7: How does computational chemistry contribute to understanding MMTA and its interactions?
A: Computational methods, including density functional theory (DFT) calculations, play a vital role in unraveling the structural and electronic properties of MMTA and its complexes. [, ] These calculations provide insights into the nature of intermolecular interactions, such as aurophilic interactions, that govern the stability and arrangement of MMTA complexes. [] Moreover, DFT calculations are useful for predicting the electronic band structure and charge transfer properties of MMTA-containing materials like Bi-MMTAA, ultimately guiding the development of efficient photocatalysts. [, ]
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